
4-(trans-4-Ethylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl
Vue d'ensemble
Description
4-(trans-4-Ethylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl, commonly known as ETC-216, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETC-216 is a member of the family of cyclohexyl biphenyls, which are known for their unique physicochemical properties and diverse biological activities.
Mécanisme D'action
The mechanism of action of ETC-216 is not well understood. However, it has been proposed that ETC-216 interacts with cell membranes and alters their physical properties, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
ETC-216 has been shown to exhibit anti-inflammatory and anti-cancer activities. In vitro studies have demonstrated that ETC-216 inhibits the production of pro-inflammatory cytokines and chemokines. Additionally, ETC-216 has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ETC-216 is its unique physicochemical properties, which make it a promising candidate for use in liquid crystal displays and as a chiral dopant in liquid crystal mixtures. Additionally, its anti-inflammatory and anti-cancer activities make it a potential candidate for drug development. However, the mechanism of action of ETC-216 is not well understood, and further studies are needed to elucidate its biological activities.
Orientations Futures
For ETC-216 research include further studies to elucidate its mechanism of action and to determine its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, studies to optimize the synthesis method of ETC-216 and to develop new derivatives with improved biological activities are needed.
Applications De Recherche Scientifique
ETC-216 has been studied for its potential application as a liquid crystal material due to its unique physicochemical properties. It exhibits a nematic phase at room temperature, making it a promising candidate for use in liquid crystal displays. Additionally, ETC-216 has been studied for its potential as a chiral dopant in liquid crystal mixtures.
Propriétés
IUPAC Name |
1-(4-ethylcyclohexyl)-4-[4-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3/c1-2-15-3-5-16(6-4-15)17-7-9-18(10-8-17)19-11-13-20(14-12-19)21(22,23)24/h7-16H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORHWXWYCBCYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



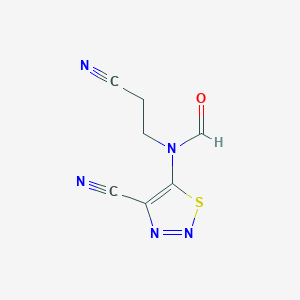
![Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-](/img/structure/B3345544.png)
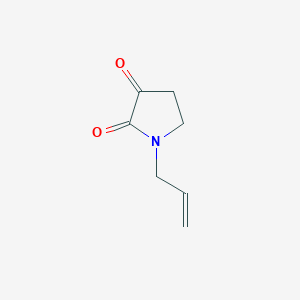
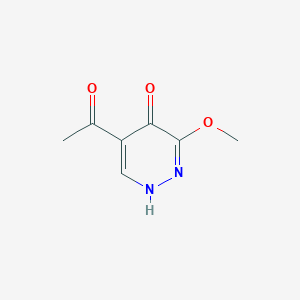

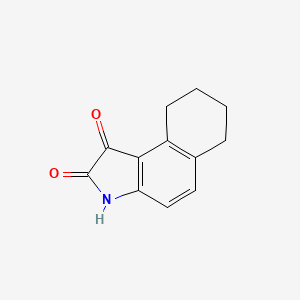
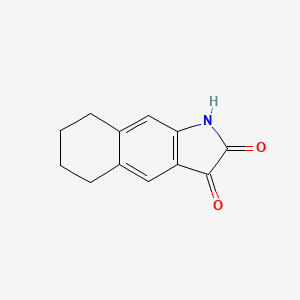
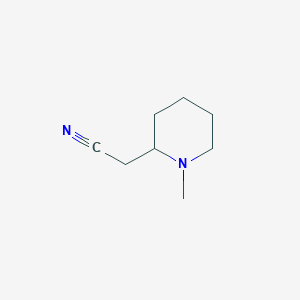

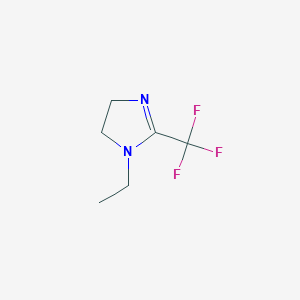
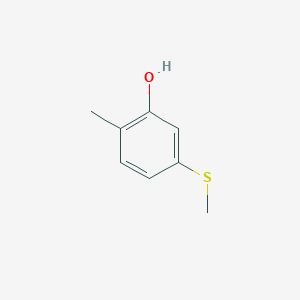
![3-Hydrazino-5,6-dihydrobenzo[h]cinnoline](/img/structure/B3345609.png)

